1-[3-(Difluoromethoxy)phenyl]ethanamine
Overview
Description
1-[3-(Difluoromethoxy)phenyl]ethanamine is a chemical compound with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-[3-(Difluoromethoxy)phenyl]ethanamine involves several steps, typically starting with the preparation of the difluoromethoxy precursor. One common method involves the use of trifluoromethyl triflate as a bifunctional reagent to introduce the difluoromethoxy group . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-(Difluoromethoxy)phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Difluoromethoxy)phenyl]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies related to enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
1-[3-(Difluoromethoxy)phenyl]ethanamine can be compared with other similar compounds, such as:
1-[3-(Trifluoromethoxy)phenyl]ethanamine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its reactivity and binding properties.
1-[3-(Methoxy)phenyl]ethanamine: The presence of a methoxy group instead of a difluoromethoxy group results in different chemical and biological properties.
The uniqueness of this compound lies in its specific functional group, which imparts distinct reactivity and binding characteristics, making it valuable for various research applications.
Properties
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-6,9H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLKJIXCWFZYIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926263-64-1 | |
Record name | 1-[3-(difluoromethoxy)phenyl]ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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